molecular formula C10H18N2O B1403384 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1402148-93-9

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B1403384
CAS RN: 1402148-93-9
M. Wt: 182.26 g/mol
InChI Key: DFUTZOIHRTZNHS-UHFFFAOYSA-N
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Description

“4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound that has been studied for its potential in various applications. It has been identified as a potent inhibitor of RIPK1 kinase , a protein involved in necroptosis, a form of programmed cell death . This suggests that it could have therapeutic potential in many human diseases where necroptosis plays a key role .


Synthesis Analysis

While specific synthesis methods for “4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” were not found, a related compound was synthesized via one-pot three-component condensation . This method involved the use of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux .


Molecular Structure Analysis

The molecular structure of “4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” can be represented by the SMILES string O=C1CC2(CN1)CCNCC2 . This indicates that the compound contains a spirocyclic structure with two nitrogen atoms and one oxygen atom .


Physical And Chemical Properties Analysis

The empirical formula of “4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” is C10H18N2O . Its molecular weight is 182.26 . The compound is solid in form .

Scientific Research Applications

Binding Affinities and Muscarinic Activity

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one and its derivatives, related to M1 muscarinic agonists, have been explored for their potential in enhancing muscarinic activity. Research has shown that certain derivatives exhibit high affinities for M1 and M2 receptors, demonstrating antiamnesic activity and partial agonistic activity for M1 muscarinic receptors. Alterations to the molecular structure have been observed to influence the selectivity in binding affinities for M1 over M2 receptors and the overall muscarinic activity (Tsukamoto et al., 1995).

T-type Calcium Channel Inhibition

The compound has been a focal point in the design of potent T-type calcium channel inhibitors. The structural design of appropriately substituted derivatives aligns with pharmacophore models for calcium channel inhibition, showcasing potential in the development of selective channel inhibitors (Fritch & Krajewski, 2010).

Antihypertensive Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been investigated for their potential as antihypertensive agents. These compounds, exhibiting various structural modifications, were tested for their efficacy in lowering blood pressure and their ability to function as alpha-adrenergic receptor blockers (Caroon et al., 1981).

PHD2 Inhibition and Structural Insights

The compound has been studied in relation to its inhibitory effect on prolyl hydroxylase domain-containing protein 2 (PHD2). Researchers have uncovered a novel complex crystal structure of PHD2 in conjunction with 2,8-diazaspiro[4.5]decan-1-one derivatives, leading to insights into enzyme-inhibitor interactions and the discovery of compounds with potent inhibitory activities and favorable pharmacokinetic profiles (Deng et al., 2013).

Chitin Synthase Inhibition and Antifungal Activity

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been explored for their inhibitory activities against chitin synthase (CHS) and their potential as antifungal agents. These compounds have shown promising results in inhibiting CHS and preventing the growth of certain fungi, indicating their potential in the development of antifungal treatments (Li et al., 2019).

Mechanism of Action

“4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” and its derivatives have been found to inhibit the kinase activity of RIPK1 . This blocks the activation of the necroptosis pathway, which has been implicated in various inflammatory diseases .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . This suggests that the compound may be harmful if swallowed.

Future Directions

The discovery of “4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” as a potent RIPK1 inhibitor suggests potential future directions in the development of therapeutics for diseases involving necroptosis . Further structural optimization could lead to the development of more potent and selective inhibitors .

properties

IUPAC Name

4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-9(2)8(13)12-7-10(9)3-5-11-6-4-10/h11H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUTZOIHRTZNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCC12CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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